molecular formula C8H4ClF3O B1282203 2-Chloro-4-(trifluoromethyl)benzaldehyde CAS No. 82096-91-1

2-Chloro-4-(trifluoromethyl)benzaldehyde

Cat. No. B1282203
CAS RN: 82096-91-1
M. Wt: 208.56 g/mol
InChI Key: YMMPHWVSJASKAC-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)benzaldehyde is a chemical compound that is part of the benzaldehyde family, characterized by the presence of a formyl group attached to a benzene ring. This compound is further modified by the presence of a trifluoromethyl group and a chlorine atom on the aromatic ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly affect the reactivity of the benzaldehyde.

Synthesis Analysis

The synthesis of trifluoromethylated aromatic compounds, such as 2-Chloro-4-(trifluoromethyl)benzaldehyde, can be achieved through various methods. One approach is the copper-catalyzed cascade trifluoromethylation/cyclization of 2-(3-arylpropioloyl)benzaldehydes, which allows for the introduction of the trifluoromethyl group into the aromatic system . This method represents a novel pathway for the synthesis of trifluoromethylated compounds, providing direct access to a diverse range of structures under mild reaction conditions.

Molecular Structure Analysis

The molecular structure of related benzaldehyde derivatives has been extensively studied. For instance, the structure of a compound synthesized from 4-[N, N-di(4-tolyl)amino] benzaldehyde with 2-chlorobenzohydrazide was determined using various spectroscopic techniques and X-ray crystallography . The analysis revealed that the benzene ring and acylhydrazone moiety were essentially planar, with non-planar arrangements observed in other parts of the molecule. Such structural insights are crucial for understanding the reactivity and potential applications of 2-Chloro-4-(trifluoromethyl)benzaldehyde.

Chemical Reactions Analysis

Benzaldehydes are known to participate in a variety of chemical reactions. For example, the interaction of benzaldehyde with a bifunctional Lewis acid resulted in the formation of an adduct, where the benzaldehyde molecule acted as a terminal ligand . This demonstrates the ability of the formyl group in benzaldehydes to engage in coordination chemistry. Additionally, the presence of electron-withdrawing groups, such as the trifluoromethyl group, can influence the reactivity of the aldehyde, potentially leading to unique chemical transformations specific to 2-Chloro-4-(trifluoromethyl)benzaldehyde.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be influenced by substituents on the aromatic ring. The thermal stability of a related compound, 4-[N, N-di(4-tolyl)amino] benzaldehyde-2-chloro benzoylhydrazone, was found to be stable up to 341.1°C . Spectroscopic and electrochemical studies of such compounds can provide insights into their potential as charge-transporting materials. The presence of the trifluoromethyl group in 2-Chloro-4-(trifluoromethyl)benzaldehyde is likely to affect its spectroscopic properties and stability, making it a candidate for various applications in materials science.

Scientific Research Applications

Genotoxicity Studies

Benzaldehyde and its derivatives, including 2-Chloro-4-(trifluoromethyl)benzaldehyde, have been studied for their genotoxic effects. For instance, in a study involving Drosophila melanogaster, benzaldehyde demonstrated genotoxic and mutagenic effects, as evidenced by the increased incidence of mutated phenotypes in flies and changes in protein profiles, indicating that high concentrations can affect genetic material integrity (Deepa Pv et al., 2012).

Metabolism and Cytotoxicity

The metabolism and cytotoxicity of benzyl derivatives have been explored to understand their interaction with biological systems. For instance, benzyl sulfides showed cytotoxicity in isolated rat hepatocytes and were metabolized to benzaldehyde, which was not cytotoxic (J. Veltman et al., 1988).

Applications in Pharmacology

Benzaldehyde derivatives have been studied for their potential pharmacological applications. For example, a novel anticonvulsant, 4-(4-fluorophenoxy)benzaldehyde semicarbazone, demonstrated excellent protection in rat oral maximal electroshock screens (J. Dimmock et al., 1999).

Effects on Ethanol Metabolism

The compound 4-(diethylamino)benzaldehyde has been studied for its effects on ethanol metabolism, indicating its potential in understanding substance interactions within biological systems (M. Mahmoud et al., 1993).

Anti-Inflammatory Activities

Certain benzaldehyde derivatives have been synthesized and tested for their anti-inflammatory activities, revealing moderate effectiveness at specific dosage levels, offering insights into their potential therapeutic applications (B. Tozkoparan et al., 1999).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-4-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMPHWVSJASKAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80517429
Record name 2-Chloro-4-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(trifluoromethyl)benzaldehyde

CAS RN

82096-91-1
Record name 2-Chloro-4-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dissolve 2-chloro-4-trifluoromethylbenzonitrile (405 mg, 1.97 mmol) in anhydrous toluene (7 mL) and cool in a dry ice/ethanol bath. Add diisobutylaluminum hydride (DIBAL) (3.94 mL, 3.94 mmol, 1.0 M in toluene) slowly. Stir 30 min. Warm to room temperature, add acetic acid (2 mL) and wafer (10 mL) and stir for 2 hours. Extract the aqueous layer with ethyl acetate twice. Wash the organic layer with potassium sodium tartrate solution (Rochelle salt) twice. Dry (magnesium sulfate), filter, and concentrate to give a residue. Chromatograph the residue on silica gel eluting with a gradient of 100:0 to 1:1 hexanes:dichloromethane to give 2-chloro-4-trifluoromethylbenzaldehyde (123 mg, 30%). 1H NMR (400 MHz, CDCl3) δ 10.52 (s, 1H), 8.05 (d, 1H, J=8.0 Hz), 7.75 (s, 1H), 7.66 (d, 1H, J=8.0 Hz).
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405 mg
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7 mL
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3.94 mL
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2 mL
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hexanes
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Synthesis routes and methods II

Procedure details

2-Chloro-4-(trifluoromethyl)benzonitrile (500 mg, 2.43 mmol) was diluted with toluene (3 mL), placed under nitrogen and cooled to −78° C. DIBAL-H (4865 μL, 4.86 mmol) was added dropwise and the reaction was stirred for 1 hour. The reaction was warmed to 0° C. and acetic acid (2 mL) was added followed by 10 mL of water. After stirring for 2 hours, the reaction was extracted twice with ethyl acetate, washed with Rochelle's salt, dried over MgSO4, filtered and concentrated. The material was purified using a biotage 25 cartridge running a gradient, 100% hexanes to 20% DCM/hexanes to yield 2-chloro-4-(trifluoromethyl)benzaldehyde (400 mg, 1.92 mmol, 78.8% yield) as a clear oil.
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500 mg
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3 mL
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4865 μL
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2 mL
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10 mL
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Synthesis routes and methods III

Procedure details

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